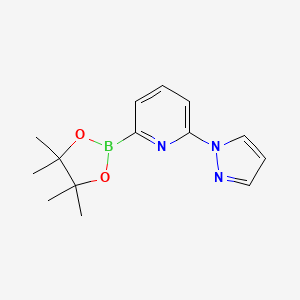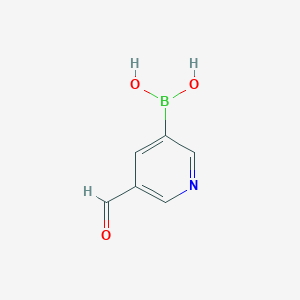
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H5F5 and a molecular weight of 196.12 .
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene can be represented by the SMILES notation:C1=CC(=C(C=C1F)CC(F)(F)F)F . This indicates that the benzene ring is substituted with two fluorine atoms at the 1 and 4 positions, and a 2,2,2-trifluoroethyl group at the 2 position.
Aplicaciones Científicas De Investigación
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Generation of Difluorocarbenes
- Summary of the Application : Difluorocarbenes, which can be synthesized using “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene”, are simple and versatile one-carbon units for synthesizing acyclic and cyclic organofluorine compounds .
- Methods of Application or Experimental Procedures : The difluorocarbenes are generated from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . They react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .
- Results or Outcomes : The difluorocarbenes thus generated can be used to synthesize a wide variety of products such as difluoromethyl (thio)ethers, fluorinated thiophenes, fluorinated thia/oxazoles, fluorinated cyclopentanones, and difluoroalkenes .
Production of Prepolymers Containing Polyoxymethylene Block
- Summary of the Application : “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is used in the method for production of prepolymers containing Polyoxymethylene block .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of prepolymers containing Polyoxymethylene block .
Use as a Solvent for Electrochemical Analysis
- Summary of the Application : “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene” has been used as a solvent for the electrochemical analysis of transition metal complexes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful use of “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene” as a solvent for the electrochemical analysis of transition metal complexes .
Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Safety data sheets indicate that 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUPMKOWHDBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)








![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)